柚皮苷水合物

描述

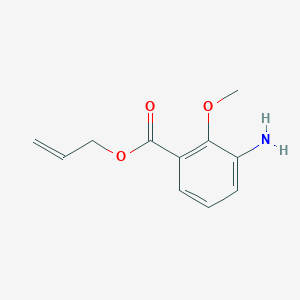

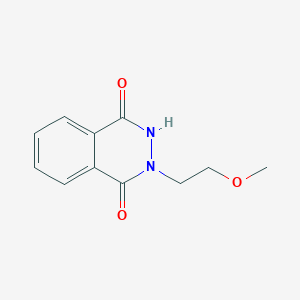

柚皮苷水合物是一种黄烷酮-7-O-糖苷,由黄烷酮柚皮素和二糖新橙皮苷组成。 它是一种天然化合物,主要存在于柑橘类水果中,特别是葡萄柚中,它赋予水果苦味 。 柚皮苷水合物以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

科学研究应用

柚皮苷水合物在科学研究中具有广泛的应用:

化学: 用作合成其他黄酮类化合物和糖苷的前体.

生物学: 研究其在细胞信号通路中的作用及其对细胞过程的影响.

工业: 用于食品行业,以增强产品的风味和营养价值.

作用机制

生化分析

Biochemical Properties

Naringin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is naringinase, which hydrolyzes naringin into rhamnose and prunin. Prunin is further hydrolyzed by D-glucosidase into glucose and naringenin . Naringin hydrate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes .

Cellular Effects

Naringin hydrate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, naringin hydrate can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and improved insulin sensitivity . It also affects the expression of genes involved in apoptosis, such as Bcl-2 and Bax, thereby promoting cell survival and reducing cell death . Furthermore, naringin hydrate has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of naringin hydrate involves several pathways and interactions at the molecular level. Naringin hydrate binds to various biomolecules, including proteins and enzymes, to exert its effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression . Additionally, naringin hydrate can activate the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of apoptosis in cancer cells . It also modulates the expression of genes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, thereby enhancing the antioxidant defense system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin hydrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Naringin hydrate has been found to be relatively stable under various conditions, with minimal degradation observed over time . Long-term studies have shown that naringin hydrate can maintain its antioxidant and anti-inflammatory properties even after prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that naringin hydrate can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of naringin hydrate vary with different dosages in animal models. Studies have shown that low to moderate doses of naringin hydrate can exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, naringin hydrate may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the beneficial effects of naringin hydrate plateau at higher doses, indicating that optimal dosing is crucial for maximizing its therapeutic potential .

Metabolic Pathways

Naringin hydrate is involved in several metabolic pathways, including its conversion to naringenin by intestinal microflora . Naringenin, the active metabolite of naringin hydrate, undergoes further metabolism, including hydroxylation, hydrogenation, dehydrogenation, and acetylation . These metabolic processes are catalyzed by various enzymes, such as cytochrome P450 enzymes, in the liver and kidneys . Naringin hydrate also influences metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

The transport and distribution of naringin hydrate within cells and tissues involve several mechanisms. Naringin hydrate is absorbed in the intestines and transported to various tissues via the bloodstream . It interacts with transporters and binding proteins, such as albumin, to facilitate its distribution . Naringin hydrate has been shown to accumulate in specific tissues, including the liver, kidneys, and adipose tissue, where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

Naringin hydrate exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of naringin hydrate is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . For instance, naringin hydrate can accumulate in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . Its localization in the nucleus allows it to modulate gene expression and regulate cellular processes .

准备方法

合成路线和反应条件

柚皮苷水合物可以通过多种方法合成。 一种传统方法是用碱性溶液(如石灰或氢氧化钠)从柑橘类水果中提取柚皮苷,然后在冷酸性水中沉淀 。 另一种方法涉及使用纳米技术策略来提高柚皮苷的生物利用度和稳定性 .

工业生产方法

在工业环境中,柚皮苷水合物通常从葡萄柚皮和其他柑橘类水果残渣中提取。 提取过程通常涉及使用乙醇或甲醇等溶剂,然后进行纯化步骤以分离化合物 .

化学反应分析

反应类型

柚皮苷水合物会发生各种化学反应,包括:

氧化: 柚皮苷可以被氧化生成柚皮素,即其苷元形式.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

水解: 柚皮苷酶通常用于水解反应.

还原: 可以使用硼氢化钠等还原剂.

主要生成产物

氧化: 柚皮素

水解: 柚皮素和糖类(鼠李糖和葡萄糖)

还原: 二氢柚皮苷

相似化合物的比较

属性

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-OSSFAINNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)